4-Isoquinolin-4-yl-benzylamine

Overview

Description

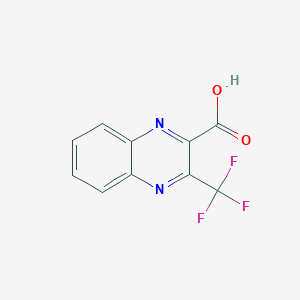

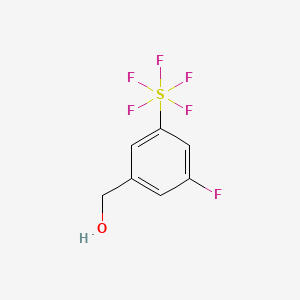

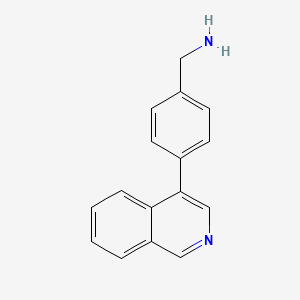

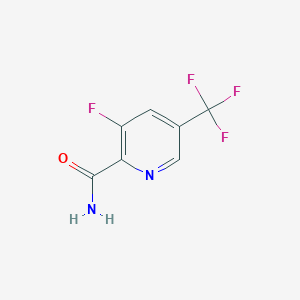

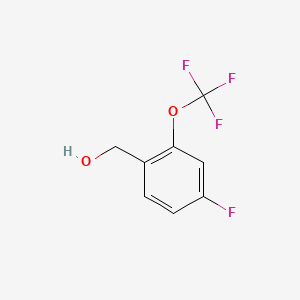

4-Isoquinolin-4-yl-benzylamine is an analog of amino isoquinolin . It has a molecular weight of 234.3 and a molecular formula of C16H14N2 . The IUPAC name for this compound is (4-isoquinolin-4-ylphenyl)methanamine .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a pyridine ring . The compound is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .Scientific Research Applications

Synthesis of Isoquinolines

- Rhodium-Catalyzed Annulation : A method for synthesizing isoquinolines through rhodium-catalyzed annulation of primary benzylamine with α-diazo ketone has been developed, demonstrating the versatility of benzylamine in synthesizing isoquinolines with high selectivity at the 3- and 4- positions (Chu, Xue, Yu, & Cheng, 2016).

- Rhodium/Copper-Cocatalyzed Process : Benzylamine has been utilized in a mild synergistic rhodium- and copper-catalyzed process for the synthesis of fused isoquinolines, highlighting the role of benzylamine in C-H activation and coupling with diazo compounds (Wang & Li, 2016).

Advancements in Chemical Synthesis

- Mannich Reaction for Phenethylamines : Benzylamines obtained from the Mannich reaction have been used to synthesize phenethylamines, showcasing the role of benzylamines in facilitating diverse chemical transformations (Short, Dunnigan, & Ours, 1973).

- Ruthenium-Catalyzed Synthesis : Isoquinolines have been synthesized using ruthenium-catalyzed oxidative coupling of benzylamines with internal alkynes, employing primary amines as directing groups (Villuendas & Urriolabeitia, 2013).

Novel Materials and Applications

- Smart Fluorescent Material : Halochromic isoquinoline combined with mechanochromic triphenylamine has been developed for creating rewritable and self-erasable fluorescent platforms, expanding the application scope of isoquinolines in advanced material science (Hariharan, Mothi, Moon, & Anthony, 2016).

Pharmaceutical Applications

- CDK4 Inhibitors : 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, a derivative of benzylamine, have shown potential as antitumor agents, selectively inhibiting CDK4, an important target in cancer therapy (Tsou et al., 2009).

Environmental Applications

- Isoquinoline Degradation : A strain capable of degrading isoquinoline, a pollutant in coking wastewater, was isolated, demonstrating the environmental application of isoquinoline research in pollution remediation (Guanghua et al., 2011).

Safety and Hazards

Properties

IUPAC Name |

(4-isoquinolin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGYZJONJUPVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1399848.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)